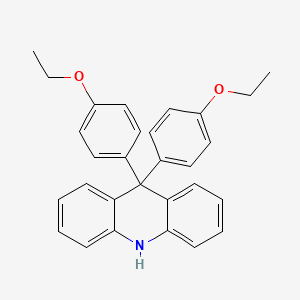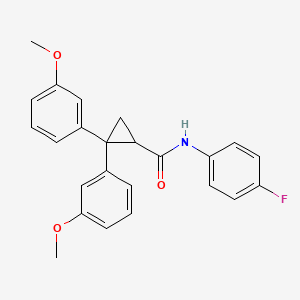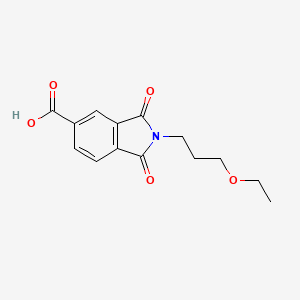
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine, also known as berberine, is a naturally occurring alkaloid found in several plant species. It has been used in traditional medicine for centuries, primarily in the treatment of gastrointestinal disorders. In recent years, berberine has gained attention for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.
作用机制
The exact mechanism of 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's action is not fully understood. However, it has been suggested that 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine exerts its effects by modulating various signaling pathways. Berberine has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Berberine has also been shown to inhibit the activity of various enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Berberine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity.
实验室实验的优点和局限性
Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its effects are well documented. However, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine also has some limitations. Its low solubility in water can make it challenging to work with, and its effects can vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine. One area of interest is its potential use as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine has been found to possess neuroprotective properties and may help to prevent the accumulation of amyloid-beta and alpha-synuclein, which are associated with these diseases. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's potential as an anticancer agent is an area of ongoing research, with several clinical trials currently underway. Finally, the development of new methods for synthesizing and delivering 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine may help to overcome some of its limitations and make it a more effective treatment option.
合成方法
Berberine can be synthesized using several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. Extraction from plants such as Berberis aristata and Coptis chinensis is the most common method. Chemical synthesis involves the reaction of 4-ethoxybenzaldehyde with dimethylaniline, followed by cyclization and reduction. Microbial fermentation is a relatively new method and involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
科学研究应用
Berberine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
属性
IUPAC Name |
9,9-bis(4-ethoxyphenyl)-10H-acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-3-31-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)32-4-2)25-9-5-7-11-27(25)30-28-12-8-6-10-26(28)29/h5-20,30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYECNLHQQSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-ethoxyphenyl)-9,10-dihydroacridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)
![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)
![ethyl {5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4966308.png)


![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)